molecular formula C12H17N3O4 B15334393 Methyl (R)-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate

Methyl (R)-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate

Cat. No.: B15334393
M. Wt: 267.28 g/mol
InChI Key: HOSISVHDUSLAFZ-UHFFFAOYSA-N
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Description

Methyl ®-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate is a complex organic compound featuring a pyrazole ring fused with a tetrahydropyrrole ring The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, such as transition-metal catalysts, and employing techniques like microwave-assisted synthesis to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlling temperature, pH, and solvent choice to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Mechanism of Action

The mechanism of action of Methyl ®-5-Boc-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact mechanism depends on the specific derivative and its target .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

5-O-tert-butyl 4-O-methyl 4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,5-dicarboxylate

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(17)15-6-8-7(5-13-14-8)9(15)10(16)18-4/h5,9H,6H2,1-4H3,(H,13,14)

InChI Key

HOSISVHDUSLAFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1C(=O)OC)C=NN2

Origin of Product

United States

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